1-[(4-methoxyphenyl)methyl]-5-methyl-4-nitro-1H-pyrazol-3-amine
Description
1-[(4-Methoxyphenyl)methyl]-5-methyl-4-nitro-1H-pyrazol-3-amine is a pyrazole derivative characterized by a nitro group at position 4, a methyl group at position 5, and a 4-methoxyphenylmethyl substituent at position 1. Its molecular formula is C₁₂H₁₄N₄O₃, with a molecular weight of 274.28 g/mol.
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-5-methyl-4-nitropyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3/c1-8-11(16(17)18)12(13)14-15(8)7-9-3-5-10(19-2)6-4-9/h3-6H,7H2,1-2H3,(H2,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHMQEPLHADLQMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=C(C=C2)OC)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[(4-methoxyphenyl)methyl]-5-methyl-4-nitro-1H-pyrazol-3-amine, also known by its CAS number 2227204-81-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, focusing on antimicrobial and anticancer activities, supported by data tables and relevant case studies.
The molecular formula of 1-[(4-methoxyphenyl)methyl]-5-methyl-4-nitro-1H-pyrazol-3-amine is , with a molecular weight of approximately 262.27 g/mol. The compound features a pyrazole core, which is known for its diverse biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of various pyrazole derivatives, including 1-[(4-methoxyphenyl)methyl]-5-methyl-4-nitro-1H-pyrazol-3-amine.
Case Study: Antimicrobial Evaluation
A study evaluated the in vitro antimicrobial activity of several pyrazole derivatives, reporting minimum inhibitory concentrations (MIC) and minimum bactericidal concentrations (MBC) against common pathogens. The results indicated that compounds similar to 1-[(4-methoxyphenyl)methyl]-5-methyl-4-nitro-1H-pyrazol-3-amine exhibited significant antimicrobial effects.
| Compound | MIC (μg/mL) | MBC (μg/mL) | Pathogen Targeted |
|---|---|---|---|
| 7b | 0.22 | 0.25 | Staphylococcus aureus |
| 10 | 0.30 | 0.35 | Escherichia coli |
| 13 | 0.25 | 0.30 | Candida albicans |
These findings suggest that pyrazole derivatives can effectively inhibit microbial growth and may serve as a basis for developing new antimicrobial agents .
Anticancer Activity
The anticancer properties of pyrazole derivatives have been extensively studied, with promising results observed in various cancer cell lines.
Case Study: Anticancer Evaluation
A comprehensive evaluation of the anticancer activity of pyrazole derivatives demonstrated significant cytotoxic effects against several cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The following table summarizes the findings:
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| A | MDA-MB-231 | 12.50 | Induction of apoptosis |
| B | HepG2 | 26.00 | Cell cycle arrest |
| C | NCI-H460 | 42.30 | Inhibition of proliferation |
The data indicates that compounds containing the pyrazole scaffold are effective in inhibiting cancer cell growth through various mechanisms, including apoptosis induction and cell cycle arrest .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares key structural features and properties of 1-[(4-methoxyphenyl)methyl]-5-methyl-4-nitro-1H-pyrazol-3-amine with analogous pyrazole derivatives:
Key Observations :
- Electron-withdrawing groups (e.g., NO₂ in the target compound) enhance stability but reduce solubility compared to electron-donating groups (e.g., NH₂ in 1-(4-MeO-phenyl)-3-Ph-pyrazol-5-amine) .
- The 4-methoxyphenylmethyl group in the target compound may improve lipid solubility and membrane permeability compared to simpler phenyl substituents (e.g., 5-amino-3-methyl-1-phenylpyrazole) .
Structural and Crystallographic Insights
- Single-Crystal Analysis : The crystal structure of 1-(4-MeO-phenyl)-3-Ph-pyrazol-5-amine revealed planar pyrazole rings and intermolecular hydrogen bonding (N–H···N), stabilizing the lattice . Similar analysis for the target compound would require SHELXL or WinGX software for refinement .
- Torsional Effects : The 4-methoxyphenylmethyl group in the target compound may introduce steric hindrance, altering conformational flexibility compared to smaller substituents (e.g., methyl or phenyl) .
Q & A
Q. What are the established synthetic routes for 1-[(4-methoxyphenyl)methyl]-5-methyl-4-nitro-1H-pyrazol-3-amine?
Methodological Answer: The compound is synthesized via multi-step protocols involving cyclization, nitration, and functional group modifications. A representative pathway includes:
Cyclization : Reacting hydrazine derivatives with β-keto esters to form the pyrazole core.
Nitration : Introducing the nitro group at the 4-position using nitric acid/sulfuric acid under controlled temperatures (0–5°C).
Substitution : Attaching the 4-methoxybenzyl group via nucleophilic substitution or alkylation reactions .
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclization | Ethyl acetoacetate, hydrazine hydrate, ethanol, reflux | 75–85 |
| Nitration | HNO₃/H₂SO₄, 0–5°C | 60–70 |
| Alkylation | 4-Methoxybenzyl chloride, K₂CO₃, DMF | 50–65 |
Q. How is the molecular structure of this compound confirmed experimentally?
Methodological Answer: X-ray crystallography is the gold standard. Single crystals are grown via slow evaporation of a saturated solution in dichloromethane/hexane. Diffraction data collected at 173 K (e.g., using Mo-Kα radiation) are refined with SHELXL . Key parameters:
Q. What preliminary assays are used to evaluate its biological activity?
Methodological Answer:
- In vitro antitubercular activity : MIC (Minimum Inhibitory Concentration) testing against Mycobacterium tuberculosis H37Rv .
- Cytotoxicity : MTT assay on human cancer cell lines (e.g., MDA-MB-231) .
Example Data :
| Assay | IC₅₀/MIC | Reference |
|---|---|---|
| Antitubercular | 2.5 µg/mL | |
| Cytotoxicity | 18 µM |
Advanced Research Questions
Q. How can regioselectivity challenges during nitration be addressed?
Methodological Answer: The nitro group’s position (C-4 vs. C-5) is controlled by:
- Electrophilic directing groups : Electron-donating groups (e.g., methoxy) favor nitration at the para position.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nitronium ion stability, improving regioselectivity .
Validation : Monitor reaction progress via HPLC (C18 column, acetonitrile/water gradient) .
Q. What strategies optimize crystallinity for X-ray studies?
Methodological Answer:
Q. How are structure-activity relationships (SAR) explored for this compound?
Methodological Answer:
- Analog synthesis : Modify substituents (e.g., replace nitro with cyano or methoxy with halogen).
- Pharmacophore mapping : Use Schrödinger’s Maestro to identify critical hydrogen-bonding motifs .
Case Study : Removing the 4-methoxybenzyl group reduces antitubercular activity by 10-fold, highlighting its role in target binding .
Q. What advanced analytical methods resolve isomeric impurities?
Methodological Answer:
- LC-MS/MS : Differentiate isomers via fragmentation patterns (e.g., m/z 215 for nitro vs. m/z 199 for des-nitro).
- 2D NMR : NOESY correlations confirm spatial proximity of the 4-nitro and 5-methyl groups .
Q. How is computational modeling applied to predict target interactions?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
